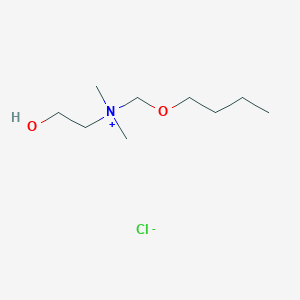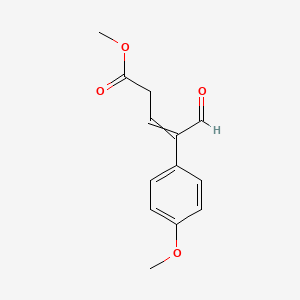
Methyl 4-(4-methoxyphenyl)-5-oxopent-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-methoxyphenyl)-5-oxopent-3-enoate is an organic compound with a complex structure that includes a methoxyphenyl group and an oxopentenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-methoxyphenyl)-5-oxopent-3-enoate typically involves the esterification of 4-(4-methoxyphenyl)-5-oxopent-3-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(4-methoxyphenyl)-5-oxopent-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-(4-methoxyphenyl)-5-oxopent-3-enoic acid.
Reduction: Formation of 4-(4-methoxyphenyl)-5-hydroxypent-3-enoate.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4-(4-methoxyphenyl)-5-oxopent-3-enoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of Methyl 4-(4-methoxyphenyl)-5-oxopent-3-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit certain enzymes involved in inflammatory responses, thereby reducing inflammation.
Comparison with Similar Compounds
- Methyl 4-(4-methoxyphenyl)-5-hydroxypent-3-enoate
- 4-(4-Methoxyphenyl)-5-oxopent-3-enoic acid
- 4-(4-Methoxyphenyl)-5-hydroxypent-3-enoic acid
Comparison: Methyl 4-(4-methoxyphenyl)-5-oxopent-3-enoate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of the methoxy group also influences its solubility and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
648432-28-4 |
|---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
methyl 4-(4-methoxyphenyl)-5-oxopent-3-enoate |
InChI |
InChI=1S/C13H14O4/c1-16-12-6-3-10(4-7-12)11(9-14)5-8-13(15)17-2/h3-7,9H,8H2,1-2H3 |
InChI Key |
ACQVTWBFHQGODH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CCC(=O)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


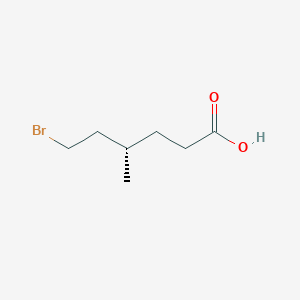
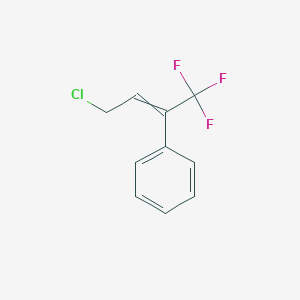
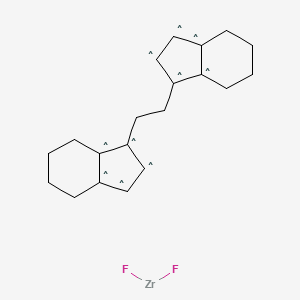
![N-Quinolin-3-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12588266.png)
![2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide](/img/structure/B12588272.png)
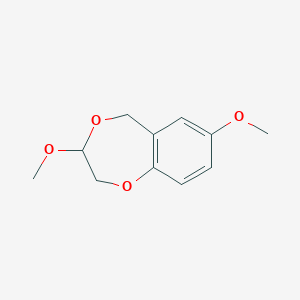
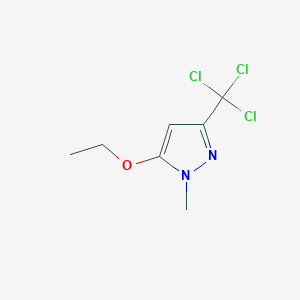
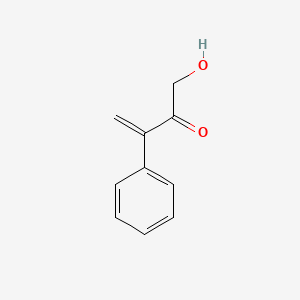
![2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]-N-phenylbenzamide](/img/structure/B12588308.png)
![Phosphonic acid, [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester](/img/structure/B12588310.png)
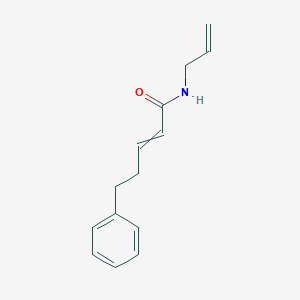

![Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl-](/img/structure/B12588329.png)
